1-(3R)-3-Pyrrolidinyl-1H-imidazole
Description
Structure
3D Structure
Properties
CAS No. |
153836-67-0 |
|---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-[(3R)-pyrrolidin-3-yl]imidazole |
InChI |
InChI=1S/C7H11N3/c1-2-8-5-7(1)10-4-3-9-6-10/h3-4,6-8H,1-2,5H2/t7-/m1/s1 |
InChI Key |
WHQNOBWFVDSYOK-SSDOTTSWSA-N |
Isomeric SMILES |
C1CNC[C@@H]1N2C=CN=C2 |
Canonical SMILES |
C1CNCC1N2C=CN=C2 |
Origin of Product |
United States |
Significance of Imidazole and Pyrrolidine Scaffolds in Medicinal Chemistry and Chemical Biology
The imidazole (B134444) and pyrrolidine (B122466) rings are fundamental building blocks in the design of biologically active molecules, each contributing unique properties that are highly valued in medicinal chemistry and chemical biology.
The imidazole scaffold is a five-membered aromatic heterocycle containing two nitrogen atoms. Its aromatic nature and the presence of both a pyridine-type and a pyrrole-type nitrogen atom allow it to act as a versatile hydrogen bond donor and acceptor, as well as a coordinator of metal ions. beilstein-journals.orgnih.gov This adaptability enables imidazole-containing compounds to interact with a wide array of biological targets, including enzymes and receptors. nih.gov The imidazole ring is a core component of many natural products, such as the amino acid histidine and the neurotransmitter histamine (B1213489), and is found in numerous approved drugs with diverse therapeutic applications, including antifungal, anticancer, and antihypertensive agents. beilstein-journals.orgnih.gov
The pyrrolidine scaffold , a five-membered saturated nitrogen-containing heterocycle, offers a three-dimensional structural element that is increasingly sought after in drug design. Its non-planar, puckered nature allows for the precise spatial arrangement of substituents, which can be crucial for selective binding to biological targets. nih.gov The stereochemistry of the pyrrolidine ring is of particular importance, as different stereoisomers of a compound can exhibit vastly different biological activities. nih.gov This scaffold is a key component in a multitude of natural alkaloids and approved pharmaceuticals, contributing to their potency and pharmacokinetic properties.
The combination of these two scaffolds in a single molecule, as seen in 1-(3R)-3-Pyrrolidinyl-1H-imidazole, presents a compelling platform for the exploration of new chemical space and the development of novel bioactive compounds.
Structural Characteristics and Stereochemical Importance of 1 3r 3 Pyrrolidinyl 1h Imidazole in Scientific Inquiry
The structure of 1-(3R)-3-Pyrrolidinyl-1H-imidazole, with the chemical formula C₇H₁₁N₃, is characterized by a pyrrolidine (B122466) ring attached to a 1H-imidazole ring via a nitrogen-carbon bond. nih.gov The key structural features and their implications for scientific research are detailed below.
| Property | Description | Source |
| Molecular Formula | C₇H₁₁N₃ | nih.gov |
| Molecular Weight | 137.18 g/mol | nih.gov |
| IUPAC Name | 1-[(3R)-pyrrolidin-3-yl]-1H-imidazole | nih.gov |
| CAS Number | 153836-67-0 | nih.gov |
The most critical aspect of this molecule's structure is its defined stereochemistry at the 3-position of the pyrrolidine ring, denoted by the "(3R)" designation. This specific spatial arrangement of the imidazole (B134444) substituent is crucial as it dictates how the molecule can interact with chiral biological environments, such as the active sites of enzymes or receptor binding pockets. The stereoselective synthesis of such chiral pyrrolidine derivatives is a significant area of research, as the biological activity of enantiomers can differ dramatically. nih.gov
Overview of Current Academic Research Trajectories and Future Directions for the Compound
Stereoselective Synthesis of the (3R)-Pyrrolidine Moiety
The critical first step in synthesizing this compound is the creation of the pyrrolidine ring with the correct (R) stereochemistry at the C-3 position. Medicinal chemists widely employ the five-membered pyrrolidine ring to develop compounds for treating human diseases. nih.gov A variety of stereoselective methods have been developed to access this crucial chiral building block.
One common approach begins with readily available chiral precursors, such as proline or 4-hydroxyproline, which serve as a source for the optically pure pyrrolidine fragment. mdpi.com Another powerful strategy involves asymmetric 1,3-dipolar cycloaddition reactions. acs.org For instance, the reaction between azomethine ylides and alkenes can generate densely substituted pyrrolidines with multiple stereogenic centers. acs.org By using a chiral N-tert-butanesulfinyl group on a 1-azadiene, a [3+2] cycloaddition with an azomethine ylide can proceed with high diastereoselectivity, inducing the desired stereochemistry in the final pyrrolidine ring. acs.org
Catalytic asymmetric methods offer an efficient alternative. A "clip-cycle" strategy, for example, uses a chiral phosphoric acid to catalyze the enantioselective intramolecular aza-Michael cyclization of a Cbz-protected bis-homoallylic amine, which has been "clipped" to a thioacrylate via metathesis. whiterose.ac.uk This method produces 3,3-disubstituted pyrrolidines with high enantioselectivity. whiterose.ac.uk
Other advanced techniques include C(sp3)-H activation strategies. nih.gov In one example, a rhodium(I)-catalyzed 1,4-addition of a boronic ester to an enantiopure enone produces a pyrrolidine adduct with complete diastereoselectivity. nih.gov Subsequent reduction and deprotection steps yield the desired chiral pyrrolidine structure. nih.gov These methods highlight the diverse synthetic tools available for constructing the (3R)-pyrrolidine moiety, a cornerstone for the final compound.
Interactive Table: Stereoselective Pyrrolidine Synthesis Methods
| Method | Key Features | Precursors | Catalyst/Reagent | Ref. |
| Asymmetric Cycloaddition | High diastereoselectivity, creates multiple stereocenters. | N-tert-butanesulfinyl imine, glycine α-imino ester | Ag2CO3 | acs.org |
| "Clip-Cycle" Synthesis | Enantioselective intramolecular aza-Michael cyclization. | Cbz-protected bis-homoallylic amines, thioacrylate | Chiral Phosphoric Acid | whiterose.ac.uk |
| C(sp3)-H Activation | Highly efficient and enantioselective. | Enantiopure enone, aryl cuprate or boronic ester | Rhodium(I) or Copper | nih.gov |
| From Chiral Pool | Utilizes existing chirality. | Proline, 4-hydroxyproline | Various | mdpi.com |
Imidazole Ring Construction and Coupling Reactions to the Pyrrolidine Scaffold
Classic methods for imidazole synthesis often involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonium salt (e.g., ammonium acetate) as the nitrogen source. nih.govamazonaws.com This multicomponent reaction can be catalyzed by various acids or metal catalysts. For example, a copper(I) iodide (CuI) catalyzed reaction between an aldehyde, benzil or benzoin, and ammonium acetate in butanol can produce 2,4,5-trisubstituted imidazoles in excellent yields. nih.gov
Once the imidazole and the (3R)-pyrrolidine fragments are prepared, they must be coupled. This typically involves an N-alkylation reaction where the nitrogen of the pyrrolidine ring acts as a nucleophile, displacing a leaving group on a side chain attached to the imidazole, or vice-versa. A common method involves alkylation of a sodium imidazolyl salt with a pyrrolidine bearing an appropriate leaving group, such as a chloropropyl or tosyl group. researchgate.net Alternatively, the pyrrolidine nitrogen can be directly coupled to a pre-functionalized imidazole ring. For instance, in the synthesis of related benzimidazole carboxamides, a 1,3-dipolar cycloaddition process was used to form the pyrrolidine ring, which was then functionalized by introducing different aromatic rings to the pyrrolidine nitrogen. nih.gov
Advanced Synthetic Approaches and Catalytic Methods for Compound Assembly
Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. The assembly of this compound can benefit significantly from such approaches.
Iron-catalyzed C-H amination provides an environmentally friendly method for constructing imidazole-fused ring systems, using air as the oxidant and producing only water as a byproduct. organic-chemistry.org While this specific example creates fused systems, the underlying principles of metal-catalyzed C-H activation and amination are applicable to intermolecular couplings that could link a pyrrolidine to an imidazole.
Multicomponent reactions (MCRs) represent another powerful strategy, allowing for the construction of complex molecules like trisubstituted imidazoles from simple starting materials in a single step. nih.govamazonaws.com A one-pot, three-component cyclization followed by allylation has been used to create highly substituted pyrrolidine-2,3-diones, demonstrating the power of MCRs in building complex heterocyclic scaffolds. nih.gov Applying a similar convergent approach could streamline the synthesis of the target compound by forming one of the rings and creating the key C-N bond simultaneously.
Organic catalysts, such as 1-methylimidazole, have also been shown to facilitate novel cyclization reactions. mdpi.com While used in a cyclodimerization in the cited study, the ability of substituted imidazoles to act as catalysts opens up possibilities for auto-catalytic or templated reactions in the synthesis of complex imidazole-containing structures. mdpi.com
Design and Synthesis of Chemically Modified Analogues for Research Investigations
To explore the biological relevance of this compound, researchers synthesize a variety of chemically modified analogues. These derivatives help to probe structure-activity relationships (SAR) and develop tools for biological studies.
Structure-activity relationship (SAR) studies are crucial for optimizing the properties of a lead compound. This involves systematically modifying the structure and assessing the impact on its biological activity. For the this compound scaffold, modifications can be made to both the pyrrolidine and imidazole rings.
On the imidazole ring, the positions C-2, C-4, and C-5 are common sites for substitution. Attaching different aryl or alkyl groups can influence the molecule's electronic properties, steric profile, and ability to form hydrogen bonds. mdpi.com For example, in a series of imidazo[1,2-a]pyrimidin-5(1H)-ones, modifications based on a docking model led to the identification of potent and selective inhibitors. nih.gov
On the pyrrolidine ring, substituents can be introduced at various positions to alter the ring's conformation, a phenomenon known as "pseudorotation," and its basicity, which can significantly affect pharmacological efficacy. nih.gov An elaborate SAR study on proline analogs demonstrated that adding substituents at different positions could dramatically shift the compound's selectivity for different receptor subtypes. nih.gov By synthesizing a library of analogues with diverse substituents, researchers can map the key interactions between the molecule and its biological target.
Interactive Table: SAR Insights from Analogue Synthesis
| Modification Site | Type of Substituent | Observed Effect on Activity/Selectivity | Ref. |
| Imidazole N-1 | Alkyl (e.g., hexyl) group | Avoided unfavorable donor-donor interactions, added hydrophobic interactions. | mdpi.com |
| Pyrrolidine C-5' | Substituents | A general trend of selectivity for NMDA receptors was observed. | nih.gov |
| General Scaffold | Dihydroisoxazole linker | Optimized anti-cancer and anti-tubulin activity. | researchgate.net |
To study the mechanism of action or visualize the distribution of a compound in biological systems, it is often necessary to attach a reporter group, such as a fluorescent dye or a biotin tag. This requires synthetic strategies that introduce a reactive "handle" onto the core scaffold without disrupting its biological activity.
Functionalization can be achieved by incorporating a reactive group, such as a carboxylic acid, an amine, or an alkyne, into one of the substituents during the synthesis. For example, a terminal alkyne can be introduced to allow for "click" chemistry, a highly efficient and specific reaction for bioconjugation. Similarly, a primary amine or carboxylic acid can be used for standard amide bond formation to link the molecule to proteins or other biomolecules.
DNA-Encoded Library (DEL) technology provides a powerful platform for discovering new bioactive compounds and requires robust DNA-compatible synthesis methods. acs.org A one-pot, three-component cycloaddition has been developed for the on-DNA synthesis of pyrrolidine-fused scaffolds. acs.org The resulting structures contain reactive N-termini that can be further diversified, showcasing a strategy that could be adapted for creating large libraries of this compound analogues for high-throughput screening. acs.org Another approach involves immobilizing functionalized ionic liquids on a silica surface, which could be adapted to create solid-phase synthesis routes for probes or affinity chromatography ligands. researchgate.net
Elucidation of Ligand-Receptor Binding Modes and Molecular Recognition Principles
The binding of a ligand to a receptor is a critical event in initiating a biological response. For compounds containing an imidazole moiety, interactions with receptors can be multifaceted. The imidazole ring itself can act as a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions. mdpi.com
Derivatives of imidazole have been extensively studied as ligands for various receptors, including imidazoline (B1206853) receptors (I-receptors). nih.govwikipedia.org There are three main classes of imidazoline receptors: I1, I2, and I3, each with distinct physiological roles. wikipedia.org The I1 receptor is involved in the central regulation of blood pressure, the I2 receptor is implicated in various neurological conditions, and the I3 receptor plays a role in insulin (B600854) secretion. nih.govwikipedia.org The binding of imidazole-containing compounds to these receptors is often characterized by high affinity and selectivity. For instance, some imidazoline ligands exhibit nanomolar binding affinities for their target receptors. nih.gov
The pyrrolidine component of this compound introduces a chiral center and a non-planar, flexible ring system. This can significantly influence ligand-receptor binding by providing a specific three-dimensional conformation that can be recognized by the receptor's binding site. The stereochemistry of the pyrrolidine ring can be a determining factor for biological activity, with different stereoisomers exhibiting varying affinities for the same receptor. nih.gov
Computational docking studies are a valuable tool for predicting the binding modes of ligands like this compound. These studies can model the interactions between the ligand and the amino acid residues of a receptor's binding pocket. For example, in studies of other imidazole derivatives, the imidazole ring has been shown to coordinate with metal ions, such as the iron in a heme group, or form hydrogen bonds with key residues in the active site. mdpi.comnih.gov
Table 1: Examples of Binding Affinities of Imidazole and Pyrrolidine Derivatives to Receptors
| Compound/Derivative Class | Receptor/Target | Binding Affinity (Ki or IC50) | Reference |
| Imidazo[1,2-a]pyridine derivatives | β-amyloid aggregates | Ki = 10-15 nM | nih.gov |
| (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates | Imidazoline I2 Receptors | High affinity in human brain tissue | nih.gov |
| (S)-pyrrolidine derivatives | CXCR4 chemokine receptor | IC50 = 79 nM | nih.gov |
| Imidazole | Yeast cytochrome c peroxidase | KDapp = 3.3 M | nih.govnih.gov |
This table presents data for related compounds to illustrate the principles of ligand-receptor binding for imidazole and pyrrolidine-containing molecules.
Analysis of Enzyme Inhibition, Activation, or Modulation Kinetics
Imidazole and its derivatives are known to interact with a wide range of enzymes, often acting as inhibitors. The mechanism of inhibition can vary and is typically elucidated through enzyme kinetic studies. nih.gov These studies measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor.
A common mechanism of inhibition by imidazole-containing compounds is competitive inhibition, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. The imidazole ring can mimic the structure of a natural substrate or bind to a crucial residue in the active site. For example, imidazole itself has been shown to be a competitive inhibitor of certain enzymes. sigmaaldrich.com
In some cases, imidazole derivatives can act as non-competitive or uncompetitive inhibitors, binding to a site on the enzyme other than the active site (an allosteric site) or to the enzyme-substrate complex, respectively. The pyrrolidine ring in this compound could potentially influence the type and strength of inhibition by positioning the imidazole moiety optimally for interaction with the enzyme or by providing additional binding interactions itself.
The structure-activity relationship of enzyme inhibitors is a key area of investigation. For instance, in the case of cytochrome P450 enzymes, the nitrogen atoms of the imidazole ring can coordinate with the heme iron, leading to inhibition of the enzyme's activity. nih.gov The potency of inhibition can be modulated by the substituents on the imidazole and other parts of the molecule.
Table 2: Examples of Enzyme Inhibition by Imidazole Derivatives
| Enzyme | Inhibitor Class | Type of Inhibition | Key Findings | Reference |
| Heme Oxygenase-1 (HO-1) | Imidazole-based compounds | Non-competitive | The imidazole ring coordinates with the Fe2+ of the heme group. | mdpi.com |
| T. cruzi CYP51 | 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives | Target-based inhibition | Potent inhibition with low nanomolar IC50 values. | nih.gov |
| Carbonic Anhydrase I & II | Imidazole-derived ethers | Inhibition | Compounds showed inhibitory properties against these enzymes. | nih.gov |
This table provides examples of enzyme inhibition by related compounds to illustrate the potential mechanisms for this compound.
Investigation of Cellular Pathway Modulation Through In Vitro Assays
The biological effects of a compound are ultimately determined by its ability to modulate cellular pathways. In vitro assays using cell lines are essential tools for investigating these effects. For imidazole derivatives, a wide range of cellular activities have been reported, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comnih.govnih.gov
For example, certain imidazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines. nih.govnih.gov The mechanism often involves the modulation of key signaling pathways, such as the Wnt/β-catenin pathway or the AXL receptor tyrosine kinase pathway. nih.gov The effect of a compound on cell proliferation and viability is typically assessed using assays like the MTT assay or by direct cell counting.
The pyrrolidine scaffold in this compound can contribute to the selectivity and potency of its cellular effects. The stereochemistry of the pyrrolidine ring can lead to differential interactions with cellular targets, resulting in varied biological responses between enantiomers. nih.gov
In vitro studies on imidazole-based compounds have also demonstrated their ability to inhibit the formation of biofilms by pathogenic bacteria, suggesting a potential role in combating antibiotic resistance. scilit.com The modulation of cellular pathways in these contexts can be complex, involving the inhibition of specific bacterial enzymes or the disruption of intercellular signaling.
Table 3: Examples of In Vitro Cellular Effects of Imidazole and Pyrrolidine Derivatives
| Cell Line(s) | Compound Class | Observed Effect | Pathway Implication (if known) | Reference |
| NB4 and K562 (myeloid leukemia) | Imidazole derivatives | Reduced proliferation, induced apoptosis | Downregulation of AXL-RTK and Wnt/β-catenin target genes | nih.gov |
| C6 and colon cancer cell lines | Imidazole-derived ethers | Induced early and late apoptosis, cell cycle arrest at G0/G1 | Not specified | nih.gov |
| Human skin fibroblast cells | Novel imidazole derivatives | High cell viability (low cytotoxicity) | Not applicable | mdpi.com |
| Salmonella Typhimurium and Pseudomonas aeruginosa | 4(5)-Aryl-2-amino-1H-imidazoles | Inhibition of biofilm formation | Not specified | scilit.com |
This table showcases the types of cellular effects observed for related compounds, providing a framework for potential in vitro studies on this compound.
Characterization of Intramolecular and Intermolecular Non-Covalent Interactions
The biological activity and physicochemical properties of a molecule are heavily influenced by its non-covalent interactions, both within the molecule (intramolecular) and with its environment (intermolecular). For this compound, these interactions are dictated by the combined properties of the pyrrolidine and imidazole rings.
The imidazole ring is capable of a variety of non-covalent interactions, including:
Hydrogen bonding: The N-H group of the imidazole ring is a good hydrogen bond donor, while the other nitrogen atom is a hydrogen bond acceptor. mdpi.com
π-π stacking: The aromatic imidazole ring can participate in stacking interactions with other aromatic systems, such as those found in the active sites of enzymes or receptors. nih.gov
Coordination with metal ions: The nitrogen atoms of the imidazole ring can coordinate with metal ions, which is a key interaction in many metalloenzymes. mdpi.com
The pyrrolidine ring, being a saturated and non-planar heterocycle, primarily engages in van der Waals interactions and can also act as a hydrogen bond acceptor through its nitrogen atom (if unsubstituted, which is not the case here as it is attached to the imidazole). Its puckered conformation creates a specific 3D shape that can influence how the entire molecule fits into a binding site. nih.gov
Intermolecularly, in a biological context, this compound would interact with water molecules and biological macromolecules. The nature and strength of these interactions would determine its solubility, membrane permeability, and binding affinity to its targets.
Table 4: Types of Non-Covalent Interactions Involving Imidazole and Pyrrolidine Moieties
| Type of Interaction | Description | Moiety Involved | Significance |
| Hydrogen Bonding | Donation or acceptance of a hydrogen atom. | Imidazole (donor and acceptor), Pyrrolidine (acceptor) | Crucial for ligand-receptor binding and enzyme inhibition. |
| π-π Stacking | Attraction between aromatic rings. | Imidazole | Stabilization of binding in aromatic pockets of proteins. |
| Metal Coordination | Interaction with metal ions. | Imidazole | Key for inhibition of metalloenzymes. |
| Van der Waals Forces | Weak, short-range electrostatic attractions. | Pyrrolidine and Imidazole | Contribute to the overall binding affinity and specificity. |
| Hydrophobic Interactions | Tendency of nonpolar groups to associate in an aqueous environment. | The carbon framework of both rings | Important for binding to nonpolar regions of proteins. |
This table summarizes the fundamental non-covalent interactions expected for molecules containing imidazole and pyrrolidine rings.
Biological Target Identification and Pathway Deconvolution for 1 3r 3 Pyrrolidinyl 1h Imidazole
Identification of Specific Protein and Nucleic Acid Binding Partners
The primary biological target of 1-(3R)-3-Pyrrolidinyl-1H-imidazole is strongly suggested to be the histamine (B1213489) H3 receptor (H3R) , a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. nih.gov This assertion is based on the high structural similarity to known H3R ligands and the established activity of closely related analogs.
The imidazole (B134444) ring is a crucial pharmacophore for many histamine receptor ligands, and the pyrrolidinyl moiety contributes to the compound's specificity and affinity. The interaction with the H3R is molecularly defined. Site-directed mutagenesis and molecular modeling studies of the H3R have elucidated key amino acid residues within the transmembrane (TM) domains that are critical for ligand binding. doi.orgresearchgate.net Specifically, a conserved aspartic acid residue in TM3, Asp114 (3.32) , is essential for anchoring the protonated amine of the ligand through an ionic interaction. researchgate.net Furthermore, an glutamic acid residue in TM5, Glu182 (5.46) , is thought to interact with the Nτ nitrogen atom of the imidazole ring. doi.orgresearchgate.net
While some imidazole-containing compounds, such as certain pyrrole-imidazole polyamides, are known to bind to the minor groove of DNA, there is currently no evidence to suggest that this compound directly interacts with nucleic acids. Its pharmacological effects are likely mediated exclusively through its interaction with protein targets.
Table 1: Key Amino Acid Residues in Histamine H3 Receptor Binding Site
| Residue | Location | Putative Interaction with Imidazole-based Ligands | Reference |
| Asp114 | Transmembrane Domain 3 (TM3) | Ionic interaction with the protonated amine group. | researchgate.net |
| Glu182 | Transmembrane Domain 5 (TM5) | Interaction with the Nτ nitrogen of the imidazole ring. | doi.orgresearchgate.net |
| Tyr115 | Transmembrane Domain 3 (TM3) | Hydrogen bonding with the ligand linker. | cresset-group.com |
| Tyr394 | Transmembrane Domain 7 (TM7) | π-π stacking with aromatic moieties of the ligand. | cresset-group.com |
Assessment of Target Engagement and Occupancy in Preclinical Models
The engagement of this compound with its putative target, the H3R, in preclinical models is assessed through a variety of established methodologies. These assays are designed to quantify the binding affinity and functional activity of the compound.
Radioligand binding assays are a cornerstone for determining the affinity of a compound for its receptor. In the context of the H3R, these assays typically involve the use of a radiolabeled H3R ligand, such as [³H]Nα-methylhistamine, in competitive binding experiments with brain tissue homogenates or cell lines expressing the recombinant human H3R. The affinity is expressed as the inhibitor constant (Ki).
Functional assays are employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist. Given that the H3R is coupled to Gi/o proteins, its activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Therefore, cAMP accumulation assays are a common method to assess the functional activity of H3R ligands. A decrease in forskolin-stimulated cAMP levels in response to the compound would indicate agonistic activity.
Further assessment of target engagement can be achieved through in vivo studies. In animal models, the administration of an H3R ligand can modulate the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine (B1211576). wikipedia.org Monitoring changes in the levels of these neurotransmitters in specific brain regions following administration of this compound would provide evidence of target engagement. Behavioral models relevant to the known functions of the H3R, such as those assessing cognition, wakefulness, and seizure susceptibility, can also be utilized to demonstrate in vivo target engagement and efficacy.
Mapping of Downstream Signaling Cascades and Biological Networks
Beyond the canonical cAMP pathway, the H3R is known to modulate other significant signaling networks:
Mitogen-Activated Protein Kinase (MAPK) Pathway: H3R activation has been shown to influence the phosphorylation state of components of the MAPK pathway, including ERK1/2. nih.gov These effects can be cell-type specific, for instance, showing differential regulation in striatonigral (D1-receptor expressing) versus striatopallidal (D2-receptor expressing) medium spiny neurons. nih.govresearcher.life
Akt Signaling: The H3R can also modulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov Akt is a crucial kinase involved in cell survival, proliferation, and metabolism.
Ion Channel Modulation: The βγ subunits of the dissociated Gi/o protein can directly interact with and inhibit voltage-gated Ca²⁺ channels, leading to a reduction in calcium influx and consequently, neurotransmitter release. researchgate.net
Receptor Cross-talk: The H3R can form heterodimers with other GPCRs, notably dopamine D1 and D2 receptors. nih.gov This interaction can lead to a functional cross-antagonism, where the activation of H3R can attenuate the signaling and behavioral effects of dopamine receptor agonists. researcher.lifenih.gov
Table 2: Downstream Signaling Pathways of the Histamine H3 Receptor
| Pathway | Key Effector/Mediator | Consequence of H3R Activation | Reference |
| Canonical Pathway | Adenylyl Cyclase / cAMP | Inhibition / Decrease | wikipedia.orgresearchgate.net |
| MAPK Pathway | ERK1/2 | Modulation of Phosphorylation | nih.gov |
| PI3K/Akt Pathway | Akt | Modulation of Phosphorylation | nih.gov |
| Ion Channel Regulation | Voltage-gated Ca²⁺ channels | Inhibition | researchgate.net |
| Receptor Cross-talk | Dopamine D1/D2 Receptors | Attenuation of Dopaminergic Signaling | researcher.lifenih.gov |
Phenotypic Screening Methodologies for Unbiased Target Deconvolution
While the primary target of this compound is strongly indicated to be the histamine H3 receptor, unbiased phenotypic screening methodologies can be employed to confirm this interaction and to identify potential off-target effects or novel mechanisms of action.
Thermal Proteome Profiling (TPP) is a powerful technique for the unbiased identification of drug targets in a cellular context. nih.govresearchgate.net This method relies on the principle that the binding of a ligand to a protein alters its thermal stability. By treating intact cells or cell lysates with the compound and then subjecting them to a temperature gradient, changes in protein solubility can be quantified using mass spectrometry. A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction. Applying TPP with this compound could confirm the H3R as its primary target and reveal any other proteins it may bind to.
Another approach is in vitro selection of resistance followed by whole-genome analysis (IVIEWGA) . This method involves chronically exposing a cell population to a compound and selecting for resistant clones. Whole-genome sequencing of these resistant clones can identify mutations in the drug target or in proteins that are part of the compensatory pathway, thereby providing clues to the compound's mechanism of action.
Phenotypic screens in more complex systems, such as primary neuronal cultures or in vivo disease models, can also be utilized. By observing the phenotypic effects of this compound in assays relevant to neurological disorders where the H3R is implicated (e.g., models of epilepsy, Alzheimer's disease, or schizophrenia), and then applying proteomic or transcriptomic analyses, a broader understanding of the compound's biological effects can be achieved. This can help to build a more comprehensive picture of the biological networks it modulates.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Stereochemistry on Biological Interactions and Selectivity
The stereochemistry of the pyrrolidine (B122466) ring is a critical determinant of the biological activity and selectivity of 1-(3R)-3-Pyrrolidinyl-1H-imidazole and its derivatives. The (R)-configuration at the 3-position of the pyrrolidine ring orients the imidazole (B134444) substituent in a specific spatial arrangement, which is crucial for optimal interaction with the binding sites of receptors like nAChRs.
Research on analogous compounds, such as nicotine (B1678760) and its derivatives, has consistently demonstrated that the stereochemistry of the pyrrolidine ring significantly impacts receptor affinity and subtype selectivity. For instance, a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine revealed that methylation at different positions of the ring leads to distinct changes in interactions with α4β2 and α7 nAChR subtypes. nih.gov This highlights the sensitivity of the receptor's binding pocket to the stereochemical presentation of the ligand. In the case of 3-substituted pyrrolidine derivatives, the (R)-enantiomer often exhibits higher affinity compared to the (S)-enantiomer, suggesting a specific fit within the receptor.
Studies on 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as androgen receptor antagonists have also underscored the importance of stereochemistry. It was found that the (2S,3R) configuration of the pyrrolidine ring was favorable for antagonistic activity, indicating that the relative orientation of substituents on the pyrrolidine ring is key to biological function. nih.gov For this compound, the (R)-configuration is believed to correctly position the imidazole ring for key hydrogen bonding and π-cation interactions within the orthosteric binding site of nAChRs, which is essential for high-affinity binding.
The table below summarizes the general impact of stereochemistry on the biological activity of pyrrolidine-containing ligands, from which the behavior of this compound can be inferred.
Table 1: Inferred Impact of Stereochemistry on Biological Interactions
| Stereochemical Feature | General Observation in Pyrrolidine Derivatives | Inferred Importance for this compound |
|---|---|---|
| (R)-Configuration at C3 | Often confers higher affinity and selectivity for specific receptor subtypes. | Crucial for optimal orientation of the imidazole moiety within the nAChR binding site. |
| (S)-Configuration at C3 | Generally results in lower binding affinity compared to the (R)-enantiomer. | Likely leads to a suboptimal fit and reduced interaction with key residues in the binding pocket. |
| Relative Stereochemistry | The spatial relationship between substituents on the pyrrolidine ring is critical for activity. | Any additional substitutions on the pyrrolidine ring would require precise stereochemical control to maintain or enhance activity. |
Analysis of Substituent Effects on Compound Potency and Profile
Substituents on the Pyrrolidine Ring:
N-Substitution: The nitrogen atom of the pyrrolidine ring is a common site for modification. Small alkyl groups, such as a methyl group, are often well-tolerated and can maintain or enhance affinity. However, larger or bulkier substituents at this position can lead to steric hindrance, potentially reducing binding affinity, as observed in studies of nicotine analogs where replacing the 1'-N-methyl with an ethyl group significantly reduced interaction with α4β2 receptors. nih.gov
Substituents on the Imidazole Ring:
Bioisosteric Replacements: The imidazole ring itself can be replaced by other five- or six-membered heterocyclic rings to explore different electronic and steric properties. For instance, replacement of the imidazole with a piperidine (B6355638) or pyrrolidine moiety in histamine (B1213489) H3-receptor antagonists has shown variable effects on potency, indicating that the nature of the heterocyclic ring is a key determinant of activity. nih.gov In the context of nAChR ligands, such modifications could alter the hydrogen bonding network and π-π stacking interactions within the binding site.
The following table presents a hypothetical analysis of substituent effects on the potency of this compound derivatives, based on findings from related compound series.
Table 2: Inferred Substituent Effects on Potency
| Position of Substitution | Type of Substituent | Inferred Effect on Potency at nAChRs | Rationale |
|---|---|---|---|
| Pyrrolidine N1 | Small Alkyl (e.g., -CH₃) | Maintained or Increased | Mimics the N-methyl group of nicotine, often favorable for binding. |
| Pyrrolidine N1 | Bulky Alkyl (e.g., -t-Butyl) | Decreased | Potential for steric clash within the binding pocket. |
| Imidazole Ring | Electron-donating group | Potentially Increased | May enhance the basicity of the imidazole nitrogen, strengthening hydrogen bonds. |
| Imidazole Ring | Electron-withdrawing group | Potentially Decreased | May weaken key hydrogen bonding interactions. |
| Imidazole Ring | Bioisosteric replacement (e.g., Pyrazole, Triazole) | Variable | Dependent on the specific geometry and electronic properties of the replacement ring. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For ligands targeting nAChRs, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in understanding the structural requirements for high affinity.
While specific QSAR studies on this compound are not extensively reported, studies on broader classes of nAChR ligands provide valuable insights. These models typically reveal the importance of steric and electrostatic fields for binding affinity. nih.govnih.gov For instance, a 3D-QSAR analysis of potent nAChR ligands highlighted that bulky substituents in certain regions of the molecule reduce affinity, while specific arrangements of sp³-hybridized nitrogen-containing rings enhance it. nih.gov
A hypothetical QSAR model for this compound and its analogs would likely indicate the following:
Steric Fields: A favorable steric field around the pyrrolidine ring, accommodating the (R)-configuration, and a less favorable (sterically hindered) region around certain positions of the imidazole ring.
Electrostatic Fields: A strong positive electrostatic potential around the protonated pyrrolidine nitrogen is crucial for the initial cation-π interaction with aromatic residues in the nAChR binding site. The electrostatic potential of the imidazole ring would also be critical for hydrogen bonding.
Predictive analytics based on such QSAR models can guide the design of new derivatives with improved potency and selectivity by suggesting optimal substitutions and structural modifications.
Conformational Analysis and Elucidation of Bioactive Conformations
The three-dimensional conformation of this compound is paramount to its biological activity. The molecule must adopt a specific "bioactive conformation" to fit optimally into the binding pocket of its target receptor. Conformational analysis aims to identify the low-energy conformations of the molecule and to understand which of these is responsible for its biological effect.
Studies on the conformation of acetylcholine, the endogenous ligand for nAChRs, when bound to the receptor have shown that it adopts a bent conformation, which is different from its preferred extended conformation in solution. nih.gov This implies that the receptor binding site induces a specific conformation in the ligand.
For this compound, the bioactive conformation is likely to be influenced by the following factors:
Torsion Angles: The relative orientation of the pyrrolidine and imidazole rings, defined by the torsion angle around the C-N bond connecting them, is a key conformational parameter.
Pyrrolidine Ring Pucker: The pyrrolidine ring is not planar and can adopt various puckered conformations (e.g., envelope, twist). The specific pucker will influence the spatial disposition of the imidazole substituent.
Computational modeling and techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to study the conformational preferences of such molecules. The bioactive conformation of this compound is expected to place the protonated nitrogen of the pyrrolidine ring and the hydrogen bond accepting/donating groups of the imidazole ring in precise positions to interact with key amino acid residues in the nAChR binding site.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetylcholine |
| Nicotine |
| Histamine |
| 3-aryl-3-hydroxy-1-phenylpyrrolidine |
| Piperidine |
| Pyrrolidine |
| Imidazole |
| Pyrazole |
Computational Chemistry and in Silico Modeling of 1 3r 3 Pyrrolidinyl 1h Imidazole
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org It is routinely used in drug design to understand how a small molecule ligand, such as 1-(3R)-3-Pyrrolidinyl-1H-imidazole, might interact with a protein's binding site. arabjchem.orgresearchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their binding affinity. nih.gov
While specific docking studies for this compound are not widely published, extensive research on related imidazole (B134444) and pyrrolidine (B122466) derivatives demonstrates the utility of this approach. These studies often target enzymes crucial for the survival of pathogens or the progression of diseases. For instance, imidazole derivatives have been docked against enzymes like DNA gyrase B, a target for antibacterial agents, and cyclin-dependent kinase 9 (CDK9), a target in cancer therapy. nih.govnih.gov Docking results typically provide a binding energy score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. ajchem-a.commdpi.com For example, studies on imidazole analogs have identified key hydrogen bond interactions with amino acid residues like SER, GLN, and GLU in the active sites of target proteins. mdpi.com
| Compound Class | Protein Target | PDB Code | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Benzimidazole-1,2,3-triazole Derivatives | DNA Gyrase B | Not Specified | -9.7 to -9.8 | Asn46 | nih.gov |
| Imidazolo-Triazole Hydroxamic Acid Analogs | HDAC2 | 4LXZ | Up to -8.7 | HIS146, PHE155, PHE210, LEU276 | ajchem-a.com |
| Pyrrolidinyl-Carbazole Derivatives | Tubulin | Not Specified | Not Specified | Colchicine Binding Site | researchgate.net |
| Thiazolo[3,2-a]pyridine Derivatives | α-amylase | 4W93 | Up to -7.43 | Trp59, Tyr62, Gln63, Asp197 | nih.gov |
| Imidazolyl–methanone Derivatives | SARS-CoV-2 Mpro | Not Specified | Up to -8.3 | Not Specified | mdpi.com |
These studies collectively indicate that the imidazole and pyrrolidine scaffolds are adept at forming critical interactions within enzyme active sites. For this compound, molecular docking would be the first step in identifying potential biological targets and understanding the structural basis of its activity.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-protein complex. figshare.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, allowing for the observation of conformational changes and the assessment of binding stability. ajchem-a.com A typical simulation runs for nanoseconds (ns), providing insights that static docking models cannot capture. figshare.comresearchgate.net
For complexes involving imidazole derivatives, MD simulations have been used to confirm the stability of the binding poses predicted by docking. ajchem-a.comresearchgate.net Key analyses performed on the simulation trajectory include:
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking pose throughout the simulation. ajchem-a.com
Studies on related compounds have shown that MD simulations, often running for 100 ns, can confirm the stability of a docked ligand within a protein's binding pocket. ajchem-a.comfigshare.com The results from these simulations provide stronger evidence that the predicted binding mode is viable under physiological conditions. Applying MD simulations to a complex of this compound and a target protein would validate the docking results and reveal the dynamics of the binding, including the role of water molecules and the flexibility of the ligand and protein.
| Compound Class | Protein Target | Simulation Time | Force Field | Key Findings | Reference |
|---|---|---|---|---|---|
| Imidazolo-Triazole Derivatives | HDAC2 | 100 ns | CHARMM36 | Complexes showed stable RMSD values (average 1.62-2.69 Å). | ajchem-a.com |
| Morpholine-Imidazole Derivative | COVID-19 Mpro | 100 ns | Not Specified | Confirmed stability of the complex structure and binding pattern. | figshare.comresearchgate.net |
| Pyrrolidine Derivatives | Mcl-1 | 100 ns | Not Specified | Demonstrated stability of compounds in the target protein binding site. | bohrium.com |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These methods provide detailed information about molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding a molecule's chemical behavior. figshare.com For imidazole-containing compounds, DFT calculations are frequently performed using functionals like B3LYP with basis sets such as 6-311G(d,p) to optimize the molecular geometry and compute various electronic descriptors. researchgate.netnih.govnih.gov
Key parameters derived from these calculations include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability. figshare.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which are potential locations for intermolecular interactions. figshare.comresearchgate.net
Mulliken Population Analysis: This analysis determines the partial atomic charges on each atom, offering further insight into the molecule's reactivity and interaction patterns. researchgate.net
By applying DFT calculations to this compound, researchers can gain a fundamental understanding of its electronic structure, predict its sites of reactivity, and rationalize its interactions with biological targets.
| Compound Class | DFT Method/Basis Set | Calculated Property | Significance | Reference |
|---|---|---|---|---|
| Morpholine-Imidazole Derivative | B3LYP/6-311G(d,p) | HOMO-LUMO, MEP | Provided insights into stability, reactivity, and charge transfer. | figshare.comresearchgate.net |
| Imidazole Phenothiazine Hybrids | B3LYP/6-311G(d,p) | Optimized Geometry, FMO, QCD, MEP | Correlated electronic structure with predicted biological activities. | nih.govnih.gov |
| Oxidovanadium(IV)-Imidazole Complexes | B3LYP/LANL2DZ | Geometry Optimization, MEP | Confirmed geometry and proposed bioactivity. | nih.gov |
Predictive Modeling of Absorption, Distribution, and Metabolism (ADM) Parameters
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the potential pharmacokinetic profile of a compound. nih.gov Computational models are used to predict various physicochemical and pharmacokinetic parameters, helping to identify candidates with favorable drug-like properties and flag potential liabilities before costly synthesis and testing. researchgate.net
For novel imidazole and pyrrolidine derivatives, ADME predictions are commonly performed to evaluate properties such as:
Lipophilicity (logP): An indicator of a molecule's solubility and ability to cross cell membranes. mdpi.com
Aqueous Solubility: Affects absorption and formulation. nih.gov
Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut. nih.gov
Blood-Brain Barrier (BBB) Permeation: Indicates whether a compound is likely to enter the central nervous system. nih.gov
Drug-likeness: Assessed using rules like Lipinski's Rule of Five, which considers molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov
These predictions are generated using various software and web servers that employ quantitative structure-property relationship (QSPR) models. For this compound, in silico ADME modeling would provide an early assessment of its potential as an orally bioavailable drug, guiding any necessary structural modifications to improve its pharmacokinetic profile.
| Compound Class | Property | Predicted Value/Outcome | Significance | Reference |
|---|---|---|---|---|
| Imidazole-1,2,3-triazole Hybrids | GI Absorption | Generally low, except for one analog. | Indicates potential issues with oral bioavailability. | nih.gov |
| Imidazole-1,2,3-triazole Hybrids | BBB Permeation | None of the compounds displayed permeation. | Suggests compounds are unlikely to cause CNS side effects. | nih.gov |
| Thiophenyl–imidazole Derivatives | LogP | 4.9 - 6.06 | Indicates high lipophilicity. | mdpi.com |
| 1,3-diazetidin-2-one Derivatives | Lipinski's Rule | Fulfilled | Suggests good drug-like properties. | nih.gov |
Virtual Screening and De Novo Design Methodologies for Analog Discovery
Virtual screening is a powerful computational strategy for identifying novel hit compounds from large chemical libraries. mdpi.com This can be done through structure-based methods, such as docking an entire library against a protein target, or ligand-based methods, like searching for molecules with similar shapes or pharmacophore features to a known active compound. researchgate.net Virtual screening can accelerate the discovery of new chemical scaffolds for a given biological target. nih.gov
The imidazole and pyrrolidine cores are common fragments in many bioactive molecules, making them excellent starting points for analog discovery. A typical virtual screening workflow might involve:
Screening a large commercial database (e.g., ZINC, ChemDiv) of millions of compounds. mdpi.com
Applying initial filters based on physicochemical properties (drug-likeness).
Performing high-throughput virtual screening (HTVS) using molecular docking to rank compounds based on their predicted binding affinity. nih.gov
Selecting a smaller subset of top-ranked compounds for further analysis and, eventually, experimental testing.
While de novo design (designing a novel molecule from scratch) is a more complex endeavor, the hits identified from virtual screening provide crucial starting points. These hits can be optimized and modified based on docking poses and structure-activity relationships to design new, more potent, and selective analogs of this compound.
Advanced Preclinical in Vitro and in Vivo Mechanistic Investigations
Analytical and Spectroscopic Characterization in Research Contexts
Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Compound Isolation
Chromatographic techniques are indispensable for assessing the purity of 1-(3R)-3-Pyrrolidinyl-1H-imidazole and for its isolation from reaction mixtures or biological matrices.
High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the chemical and chiral purity of this compound. Chiral HPLC methods, in particular, are essential for separating and quantifying the (R) and (S)-enantiomers, ensuring the stereochemical integrity of the compound. For instance, a common approach involves using a chiral stationary phase, such as a polysaccharide-based column, with a mobile phase consisting of a mixture of heptane, ethanol, and a basic modifier like diethylamine. The retention times under specific conditions allow for the accurate determination of enantiomeric excess.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for purity assessment. The compound is first vaporized and separated based on its boiling point and interactions with the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification and the detection of any volatile impurities.
Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation and Confirmation
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most common NMR techniques used for the structural confirmation of this compound.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. Key signals would include those for the protons on the pyrrolidine (B122466) ring and the imidazole (B134444) ring. For example, the protons on the imidazole ring would appear as distinct singlets in the aromatic region of the spectrum, while the protons of the pyrrolidine ring would show more complex splitting patterns in the aliphatic region.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, confirming the carbon skeleton of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (from the pyrrolidine ring), C-H stretching (from both rings), and C=N and C=C stretching vibrations from the imidazole ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Table 1: Representative Spectroscopic Data for this compound
| Technique | Observed Data | Interpretation |
| ¹H NMR | Signals in aromatic and aliphatic regions | Confirms presence of imidazole and pyrrolidine rings |
| ¹³C NMR | Distinct signals for each carbon atom | Confirms the carbon framework |
| IR | Absorption bands for N-H, C-H, C=N, C=C | Identifies key functional groups |
| HRMS | Accurate mass determination | Confirms elemental composition |
Advanced Analytical Methods for Metabolite Identification and Profiling in Biological Matrices (for Research Applications)
Understanding the metabolic fate of this compound in biological systems is crucial for preclinical research. Advanced analytical techniques are employed to identify and quantify its metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for metabolite profiling. Biological samples (e.g., plasma, urine, liver microsomes) are first subjected to liquid chromatography to separate the parent compound from its metabolites. The separated components are then introduced into a tandem mass spectrometer. By comparing the mass spectra and retention times of the metabolites with those of the parent compound and synthetic standards, the structures of the metabolites can be identified. Common metabolic pathways that could be investigated include oxidation, hydroxylation, and glucuronidation.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in its solid state. For a chiral compound like this compound, this technique is invaluable for:
Absolute Stereochemistry Confirmation: By analyzing the diffraction pattern of a single crystal, the absolute configuration of the chiral center at the 3-position of the pyrrolidine ring can be unambiguously determined as (R).
Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state, including the relative orientation of the pyrrolidine and imidazole rings and the puckering of the pyrrolidine ring. This information is crucial for understanding its interaction with biological targets.
Emerging Research Frontiers and Future Directions for 1 3r 3 Pyrrolidinyl 1h Imidazole Research
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research by accelerating timelines and improving predictive accuracy. For 1-(3R)-3-Pyrrolidinyl-1H-imidazole, these computational tools offer a powerful approach to unlock its full therapeutic potential.
ML algorithms can be trained on large datasets of compounds to predict various properties, from physicochemical characteristics to biological activities and potential toxicity. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of imidazole (B134444) and pyrrolidine (B122466) derivatives with their biological effects. By applying such models to this compound, researchers could virtually screen it against numerous biological targets, predict its activity, and prioritize experimental testing.
Generative AI models can design novel derivatives of this compound with optimized properties. Starting with the core scaffold, these algorithms can suggest modifications to the pyrrolidine or imidazole rings to enhance target affinity, improve metabolic stability, or reduce off-target effects. This de novo design process can significantly shorten the hit-to-lead optimization phase.
Table 1: Hypothetical AI/ML-Based Property Prediction for this compound and Its Analogs
| Property | Predicted Value for this compound | Analog A (N-substituted pyrrolidine) | Analog B (C-substituted imidazole) |
| Target Affinity (pIC50) | 7.2 (Kinase X) | 8.1 (Kinase X) | 6.5 (Kinase X) |
| Aqueous Solubility (logS) | -2.5 | -2.8 | -2.3 |
| Blood-Brain Barrier Permeability (logBB) | -0.8 | -1.2 | -0.6 |
| hERG Inhibition Risk | Low | Low | Medium |
| Metabolic Stability (t½ in human liver microsomes) | 45 min | 75 min | 30 min |
Note: The data in this table is illustrative and intended to represent the types of predictions that could be generated using AI/ML models. It is not based on experimental results for the specified compounds.
Future research would involve building predictive models based on existing data for imidazole-containing compounds and then applying these models to generate testable hypotheses for this compound, guiding its synthesis and biological evaluation in a more efficient, data-driven manner.
Exploration of Novel Biological Modalities and Therapeutic Areas (Mechanistic Focus)
While small molecules traditionally act as inhibitors or antagonists, research is expanding into novel biological modalities that allow for more complex interventions. For this compound, this means looking beyond simple target binding and exploring its potential in areas like protein degradation and allosteric modulation.
The structure of this compound could serve as a building block for Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The pyrrolidinyl-imidazole scaffold could be developed as a binder for a specific protein of interest, which is then chemically linked to a known E3 ligase-binding moiety. This approach offers a way to eliminate disease-causing proteins rather than just inhibiting their function.
Furthermore, the compound could be investigated as an allosteric modulator. Allosteric modulators bind to a site on a protein distinct from the active site, subtly changing the protein's conformation and modulating its activity. This can offer greater selectivity and a more nuanced biological response compared to traditional orthosteric inhibitors. Computational docking and molecular dynamics simulations could be employed to identify potential allosteric binding pockets on various targets that are complementary to the 3D structure of this compound.
The imidazole ring is a known pharmacophore for various targets, including kinases, G-protein coupled receptors (GPCRs), and metalloenzymes. Future research should focus on high-throughput screening followed by detailed mechanistic studies to determine not just if the compound binds, but how it affects the target's function, potentially revealing opportunities in therapeutic areas like oncology, neurodegenerative diseases, or metabolic disorders.
Applications in Chemical Biology Probes and Tools
The unique structure of this compound makes it an attractive candidate for development into a chemical biology probe. These tools are essential for studying biological systems, validating drug targets, and understanding disease mechanisms.
To be an effective probe, a molecule should ideally possess high potency, selectivity, and a "handle" for modification. The this compound scaffold could be derivatized to create a suite of research tools:
Affinity-Based Probes: By attaching a reactive group (like a photo-crosslinker) to the core molecule, researchers could create a probe that covalently binds to its target protein upon activation. This allows for the irreversible labeling and subsequent identification of the target protein using techniques like mass spectrometry, which is a powerful method for target deconvolution.
Fluorescent Probes: The addition of a fluorophore to the this compound structure would allow for the visualization of its target within cells using microscopy. This can provide valuable information about the target's subcellular localization and how it changes in response to different stimuli or disease states.
Table 2: Potential Chemical Biology Probe Designs Based on this compound
| Probe Type | Functional Group Added | Research Application |
| Affinity Probe | Benzophenone (Photo-crosslinker) | Target identification and validation |
| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Cellular imaging of the target protein |
| Biotinylated Probe | Biotin | Pull-down assays and enrichment of the target protein |
The development of such probes would first require the identification of a specific, high-affinity biological target for the parent compound. Once a target is known, synthetic chemistry efforts can be directed toward creating these valuable research tools to further elucidate the underlying biology.
Interdisciplinary Research Collaborations and Data Science Approaches for Compound Advancement
The advancement of a promising compound like this compound from a laboratory curiosity to a well-characterized molecule requires a convergence of expertise. Interdisciplinary collaborations are no longer just beneficial; they are essential for navigating the complexities of modern chemical research.
A successful research program for this compound would involve a team of:
Medicinal and Synthetic Chemists: To design and synthesize new analogs and probes.
Computational Chemists: To run simulations, build predictive models, and analyze structural data.
Biologists and Pharmacologists: To perform cellular and in vivo assays to determine biological activity and mechanism of action.
Data Scientists: To manage and interpret the large, complex datasets generated from high-throughput screening, genomic studies, and other 'omics' platforms.
Data science, in particular, plays a crucial role in integrating these disparate data types. By employing techniques like network pharmacology, data scientists can analyze how this compound affects entire biological pathways rather than just a single target. This systems-level view can help predict potential efficacy, uncover unexpected therapeutic opportunities, and anticipate potential side effects.
Furthermore, a commitment to open data and collaborative platforms can accelerate progress. Sharing screening results, computational models, and synthetic protocols in public databases like PubChem allows researchers from different institutions to build upon each other's work, fostering a more efficient and collective approach to advancing chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
